2-{2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-{2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzothiazole ring, a dihydroisoindole ring, and a phenylethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which is then functionalized with a phenylethylsulfanyl group. The final step involves the cyclization to form the dihydroisoindole ring.
Preparation of Benzothiazole Ring: This can be achieved by the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of Phenylethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the benzothiazole derivative reacts with 2-chloro-2-phenylethyl sulfide.
Cyclization to Form Dihydroisoindole Ring: The final step involves the cyclization reaction under basic conditions to form the dihydroisoindole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the benzothiazole or dihydroisoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
2-{2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The phenylethylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The benzothiazole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE shares similarities with other benzothiazole derivatives and dihydroisoindole compounds.
- Compounds such as 2-phenylethylsulfanyl-benzothiazole and dihydroisoindole derivatives are structurally related.
Uniqueness
- The unique combination of the benzothiazole ring, phenylethylsulfanyl group, and dihydroisoindole ring in this compound provides distinct chemical and biological properties.
- Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
2-(2-phenacylsulfanyl-1,3-benzothiazol-6-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S2/c26-19(14-6-2-1-3-7-14)13-29-23-24-18-11-10-15(12-20(18)30-23)25-21(27)16-8-4-5-9-17(16)22(25)28/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMBNKCWZFXIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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